molecular formula C11H19BO3 B1287769 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 212127-81-6

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1287769
M. Wt: 210.08 g/mol
InChI Key: ABXRLUFQGNZBME-UHFFFAOYSA-N
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Description

The compound "2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is related to the family of dioxaborolanes, which are known for their utility in Suzuki-Miyaura cross-coupling reactions and as intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of dioxaborolane derivatives typically involves the reaction of suitable organoboronic acids or their esters with aldehydes or ketones. For example, the synthesis of "4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane" was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound might also involve a similar strategy, possibly starting from a 5,6-dihydro-2H-pyran derivative.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by a boron atom bonded to two oxygen atoms forming a dioxaborolane ring. The crystal structure of related compounds, such as "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane," has been determined by X-ray diffraction, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information can be extrapolated to predict the molecular structure of the compound , which would likely exhibit similar characteristics.

Chemical Reactions Analysis

Dioxaborolane derivatives are known to participate in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. For instance, pyridin-2-ylboron derivatives have been used as bifunctional building blocks in combinatorial chemistry, with their reactivity influenced by the orientation of the dioxaborolane ring and the electronic properties of the BO2 group . The compound "2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" would likely exhibit similar reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The presence of the dioxaborolane ring imparts certain steric and electronic effects that can affect the compound's boiling point, solubility, and stability. For example, the crystal structure analysis of "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane" provides insights into the compound's solid-state properties, such as lattice parameters and molecular conformation . These properties are crucial for understanding the behavior of the compound under different conditions and for its application in synthesis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization Techniques : The compound has been used in the synthesis of various organic intermediates, characterized by spectroscopic methods such as FT-IR, NMR, and MS, and confirmed by X-ray diffraction. Density Functional Theory (DFT) studies are also conducted to understand the molecular structure (T. Liao et al., 2022).

Crystal Structure Analysis

  • Structural Versatility in Crystal Formation : This compound contributes to the formation of polymorphs and co-crystals with other substances, showcasing its structural versatility. This property is significant in understanding its crystalline behavior and potential applications (A. Batsanov et al., 2012).

Fluorescence and Emission Properties

  • Fluorescence Emission in Nanoparticles : It's utilized in the creation of nanoparticles that exhibit bright fluorescence emission. These nanoparticles can be tuned to different wavelengths and have potential applications in imaging and sensing (Christoph S. Fischer et al., 2013).
  • Pyrene-based Fluorescent Molecules : This compound aids in synthesizing pyrene-based molecules that exhibit high purity blue fluorescence, useful in organic light-emitting diodes (OLEDs) (Jian-Yong Hu et al., 2010).

Chemical Reactivity and Applications

  • Chemical Reactivity and Molecular Studies : Studies have been conducted on the chemical reactivity of derivatives of this compound, including exploring its molecular orbitals and electrostatic potential through DFT studies (J. Sopková-de Oliveira Santos et al., 2003).

Polymers and Materials Science

  • Polymers Synthesis : The compound is instrumental in synthesizing polymers with specific color properties and high molecular weights. These polymers are soluble in common organic solvents and have applications in materials science (Irina Welterlich et al., 2012).
  • Luminescent Properties in Copolymers : It is used in the synthesis of fluorene copolymers exhibiting luminescent properties. These copolymers show potential in applications such as photoluminescence and electroluminescence spectroscopy (C. Cheon et al., 2005).

Organic Solar Cell Applications

  • Organic Solar Cell Applications : The compound is involved in the design and synthesis of low band gap polymers for organic solar cell applications. These polymers exhibit thermal stability and have optical properties suitable for use in solar cells (S. Meena et al., 2018).

Future Directions

The utility of this compound would likely lie in its potential as a synthetic intermediate in the preparation of more complex molecules. The boronic ester could be used in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond, while the 5,6-dihydro-2H-pyran ring could potentially be functionalized or used in a cyclization reaction .

properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRLUFQGNZBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578747
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

212127-81-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
I Kleban, Y Krokhmaliuk, S Reut… - European Journal of …, 2021 - Wiley Online Library
An approach to the synthesis of oxa‐ and azabicyclo[n.1.0]alkan‐1‐yl trifluoroborates on a multigram scale was developed. Two synthetic strategies were evaluated: the first based on …
TA Dineen, K Chen, AC Cheng… - Journal of medicinal …, 2014 - ACS Publications
We have previously shown that the aminooxazoline xanthene scaffold can generate potent and orally efficacious BACE1 inhibitors although certain of these compounds exhibited …
Number of citations: 52 pubs.acs.org
O Epstein, MC Bryan, AC Cheng… - Journal of medicinal …, 2014 - ACS Publications
The optimization of a series of aminooxazoline xanthene inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is described. An early lead compound showed robust …
Number of citations: 35 pubs.acs.org
TJ Kohn, X Du, SJ Lai, YM Xiong… - ACS Medicinal …, 2016 - ACS Publications
Two 1-(4-aryl-5-alkyl-pyridin-2-yl)-3-methylurea glucokinase activators were identified with robust in vivo efficacy. These two compounds possessed higher solubilities than the …
Number of citations: 16 pubs.acs.org

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